TP-064 -

TP-064

Catalog Number: EVT-286236
CAS Number:
Molecular Formula: C28H34N4O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide, also known as TP-064, is a synthetic small molecule that functions as a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1) [, , , , , ]. In scientific research, TP-064 serves as a valuable tool for investigating the biological functions of PRMT4 and its potential as a therapeutic target for diseases like cancer [, , ].

Future Directions
  • Developing More Potent and Specific PRMT4 Inhibitors: Building upon the foundation laid by TP-064, future research can focus on designing and synthesizing even more potent and selective inhibitors of PRMT4 []. This could involve exploring novel chemical scaffolds and optimizing the pharmacokinetic properties of the inhibitors.

  • Exploring Potential Synergistic Therapies: Research could investigate whether combining TP-064 with other therapeutic agents enhances its efficacy. For instance, in cancer treatment, TP-064 could be combined with existing chemotherapy drugs or targeted therapies to achieve synergistic effects [].

EZM2302

  • Compound Description: EZM2302 is a small molecule inhibitor of Coactivator-associated arginine methyltransferase 1 (CARM1, also known as PRMT4). It demonstrates potent inhibitory activity against CARM1 and has been investigated for its anticancer properties. []

iCARM1

  • Compound Description: iCARM1 is a novel small molecule inhibitor of CARM1 with improved specificity and activity compared to previously known inhibitors, including TP-064 and EZM2302. [] iCARM1 suppresses the expression of oncogenic estrogen/ERα-target genes while activating type I interferon (IFN) and IFN-induced genes (ISGs) in breast cancer cells. []
  • Relevance: Both iCARM1 and TP-064 target CARM1, aiming to inhibit its activity. [] Both compounds demonstrate potential as therapeutic agents for breast cancer, with iCARM1 showing superior specificity and activity. []

JQ1

  • Compound Description: JQ1 is a potent and selective small-molecule inhibitor of the BET (bromodomain and extra-terminal) family of proteins, specifically targeting BRD4. [] JQ1 disrupts the interaction between BRD4 and acetylated chromatin, leading to the downregulation of oncogenic transcripts. []
  • Relevance: Although JQ1 targets BRD4 and TP-064 targets CARM1, both compounds converge on the regulation of gene expression. [] Specifically, both JQ1 and TP-064 can affect the expression of genes regulated by super-enhancers, albeit through different mechanisms. [] In triple-negative breast cancer cells, treatment with either JQ1 or TP-064 effectively reduces the expression of methyl-BAF155 target genes. []

TP-064N

  • Compound Description: TP-064N serves as a negative control compound for TP-064. [] Its structure is closely related to TP-064, but it lacks the specific chemical features required for potent inhibition of PRMT4.
  • Relevance: TP-064N is specifically designed as a negative control for TP-064, allowing researchers to differentiate between on-target and off-target effects of TP-064. [] By comparing the effects of TP-064 and TP-064N in biological assays, researchers can confirm whether the observed effects are specifically due to PRMT4 inhibition. []
Source and Classification

TP-064 was synthesized by Takeda Pharmaceutical Company in Kanagawa, Japan, through a process that involved the optimization of seed compounds identified via high-throughput screening against methyltransferases. It falls under the classification of small molecule inhibitors, specifically targeting methyltransferases, with a focus on the inhibition of Protein Arginine Methyltransferase 4. The compound has shown significant selectivity for this target over other members of the Protein Arginine Methyltransferase family.

Synthesis Analysis

Methods and Technical Details

The synthesis of TP-064 involves several key steps that optimize its structure for enhanced activity against Protein Arginine Methyltransferase 4. The initial compounds were identified through extensive chemical library screening, which led to the development of TP-064 through structure-activity relationship studies.

The synthesis process includes:

  1. Chemical Optimization: Modifications to the initial lead compounds were made to improve binding affinity and selectivity.
  2. Characterization: The final product was characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography to confirm purity and structural integrity.

The final chemical structure of TP-064 is represented by the formula C28H34N4O2C_{28}H_{34}N_{4}O_{2} with a molecular weight of 458.6 g/mol.

Molecular Structure Analysis

Structure and Data

The molecular structure of TP-064 reveals several functional groups that contribute to its inhibitory activity. The compound features a complex arrangement that includes:

  • A methylaminoethyl tail that occupies the arginine-binding pocket of Protein Arginine Methyltransferase 4.
  • Multiple hydrogen bond interactions with specific amino acids in the enzyme, enhancing binding affinity.

The co-crystal structure of TP-064 with Protein Arginine Methyltransferase 4 has been resolved at a resolution of 1.88 Å, providing detailed insights into how TP-064 interacts with its target at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

TP-064 primarily functions by inhibiting the methyltransferase activity of Protein Arginine Methyltransferase 4. The compound demonstrates an impressive half-maximal inhibitory concentration (IC50) of less than 10 nM, indicating strong potency. It selectively inhibits the methylation of histone H3 and other substrates such as Mediator complex subunit 12, with IC50 values reported at approximately 43 nM.

The mechanism involves competitive inhibition where TP-064 binds to the active site of Protein Arginine Methyltransferase 4, preventing substrate access and subsequent methylation reactions.

Mechanism of Action

Process and Data

The mechanism by which TP-064 exerts its effects involves several biochemical interactions:

  1. Binding Affinity: The compound binds preferentially to Protein Arginine Methyltransferase 4 in the presence of S-adenosyl methionine, forming stable complexes that inhibit enzymatic activity.
  2. Cell Cycle Arrest: In cellular models, treatment with TP-064 has been shown to induce cell cycle arrest in the G1 phase, particularly in multiple myeloma cell lines, highlighting its potential therapeutic applications.

Data from kinetic studies indicate that TP-064 exhibits a binding affinity characterized by a dissociation constant (Kd) value around 7.1 nM, further confirming its effectiveness as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TP-064 possesses several notable physical and chemical properties:

  • Molecular Weight: 458.6 g/mol
  • Solubility: Soluble in DMSO and hydrochloric acid solutions.
  • Purity: Greater than 98% as determined by High-Performance Liquid Chromatography.

These properties are critical for its application in laboratory settings and influence its bioavailability and efficacy in biological systems.

Applications

Scientific Uses

TP-064 serves as a valuable tool in scientific research, particularly in studies involving:

  1. Cancer Research: Its selective inhibition of Protein Arginine Methyltransferase 4 makes it an important compound for investigating cancer biology and potential therapeutic strategies.
  2. Inflammation Studies: TP-064 has been shown to inhibit monocyte/macrophage-driven inflammation processes, indicating its relevance in inflammatory disease models.
  3. Epigenetic Research: As an inhibitor of protein arginine methylation, TP-064 aids in understanding epigenetic regulation mechanisms.
Introduction to PRMT4 and TP-064

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) in Epigenetic Regulation

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone substrates. This post-translational modification generates mono-methylarginine (MMA) and asymmetric dimethylarginine (ADMA), which serve as critical epigenetic marks regulating chromatin structure and gene transcription [1] [5]. Key histone substrates include histone H3 (asymmetric dimethylation at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a), modifications strongly associated with transcriptional activation [5] [7]. Beyond histones, PRMT4 methylates transcription factors (e.g., p53, NF-κB), RNA-binding proteins, and chromatin regulators (e.g., BAF155, MED12), thereby integrating signaling pathways with chromatin remodeling, RNA processing, and metabolic gene expression [1] [4] [6].

PRMT4 operates within multiprotein complexes that recruit it to specific genomic loci, where it facilitates transcriptional activation through histone code modifications and coactivator recruitment. Its enzymatic activity is essential for diverse biological processes, including cell cycle progression, DNA damage repair, immune cell differentiation, and metabolic homeostasis [4] [5] [10]. Dysregulation of PRMT4 expression or activity is mechanistically linked to oncogenesis, inflammatory disorders, and immune dysfunctions, positioning it as a compelling therapeutic target [5] [10].

Table 1: Classification and Functions of PRMT Enzymes

PRMT TypeEnzymesCatalytic ProductsKey Biological Roles
Type IPRMT1, PRMT3, PRMT4, PRMT6MMA, ADMATranscriptional activation, RNA splicing, cell cycle
Type IIPRMT5, PRMT9MMA, SDMATranscriptional repression, ribosome assembly
Type IIIPRMT7MMADNA repair, gene silencing

TP-064: Discovery and Significance as a Selective PRMT4 Inhibitor

TP-064 (N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide) is a potent, cell-permeable small-molecule inhibitor discovered through high-throughput screening and subsequent medicinal chemistry optimization [1] [9]. Its co-crystal structure with the PRMT4 catalytic domain (PDB: 5U4X) revealed a binding mode where the methylaminoethyl tail occupies the arginine substrate pocket, forming hydrogen bonds with Glu258, Met260, and His415. The benzamide moiety engages in hydrophobic interactions and hydrogen bonding with Asn266, stabilizing the complex [1]. This precise interaction underpins TP-064’s exceptional biochemical potency (IC₅₀ < 10 nM against PRMT4) and selectivity (>100-fold over other PRMTs and non-PRMT methyltransferases) [1] [9].

TP-064’s cellular efficacy was validated through dose-dependent reduction in dimethylation of PRMT4 substrates:

  • Histone H3R17me2a
  • BAF155 (IC₅₀ = 340 ± 30 nM)
  • MED12 (IC₅₀ = 43 ± 10 nM) [1]

A critical tool compound, TP-064N, serves as a negative control. This structural analog, which replaces the terminal aminomethyl group with methoxy, exhibits drastically reduced PRMT4 inhibitory activity (IC₅₀ = 2.5 μM), confirming the pharmacophore’s specificity [1] [9]. TP-064 is commercially available for research (Tocris Bioscience #6008) and has been employed in >50 peer-reviewed studies investigating PRMT4 biology [9].

Table 2: Selectivity Profile of TP-064 Against PRMT Family Members

EnzymeIC₅₀ (μM)Selectivity vs. PRMT4
PRMT4<0.011-fold (reference)
PRMT61.3 ± 0.4>130-fold
PRMT88.1 ± 0.6>800-fold
Other PRMTs>10>1000-fold
Non-PRMT Methyltransferases>10>1000-fold

Rationale for Targeting PRMT4 in Disease Pathogenesis

Cancer Pathogenesis: PRMT4 is overexpressed in breast, prostate, colorectal, and hematological malignancies, where it drives oncogenic programs. In breast cancer, PRMT4 acts as a coactivator for estrogen receptor-α (ERα) and cyclin E1 transcription, promoting cell cycle progression via E2F1 activation [1] [5]. In multiple myeloma, PRMT4-mediated methylation of BAF155 (a component of the SWI/SNF chromatin remodeling complex) and MED12 (a Mediator complex subunit) supports cancer cell proliferation. TP-064 treatment induced G1 cell cycle arrest and inhibited proliferation in a subset of multiple myeloma cell lines, validating PRMT4 as a therapeutic target [1] [10].

Inflammation and Sepsis: PRMT4 is a critical node in immune dysregulation. In macrophages, it serves as an NF-κB coactivator, amplifying pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) upon lipopolysaccharide (LPS) challenge. TP-064 significantly suppressed cytokine release in in vitro (RAW 264.7 cells) and ex vivo (primary peritoneal macrophages) models [3] [8]. Conversely, in sepsis, endotoxin stabilizes PRMT4 protein by downregulating its E3 ubiquitin ligase (SCF^FBXO9^), leading to lymphocyte apoptosis via caspase-3 activation. PRMT4 genetic depletion or TP-064 treatment attenuated lymphocyte death in septic models, improving survival [2] [6]. Paradoxically, chronic TP-064 administration in murine peritonitis skewed macrophages toward a pro-inflammatory (LY6CˢⁱCD206ˡᵒʷ) phenotype and induced neutrophilia, highlighting context-dependent immunomodulatory effects [3] [8].

Metabolic and Tissue Injury: In lung epithelia, bacterial endotoxin subverts PRMT4 degradation, triggering caspase-3-mediated apoptosis in acute lung injury models. PRMT4 knockout abolished LPS-induced epithelial death, implicating it in tissue damage [6]. In hepatocytes, TP-064 downregulated gluconeogenic genes (glucose-6-phosphatase) and cell cycle regulators (CDK2, CDK4), suggesting roles in metabolic reprogramming [8].

Table 3: Disease-Relevant Cellular Effects of TP-064

Disease ContextKey PRMT4 FunctionTP-064 EffectReference
Multiple MyelomaMethylation of BAF155/MED12; cell cycle progressionG1 arrest; reduced proliferation [1]
Sepsis/LymphopeniaCaspase-3 activation in lymphocytesAttenuated lymphocyte apoptosis; improved survival [2]
Macrophage InflammationNF-κB coactivation; cytokine productionSuppressed IL-1β, IL-6, TNF-α after LPS challenge [3] [8]
Acute Lung InjuryEpithelial apoptosis via caspase-3Reduced cell death in vitro and in vivo [6]

The mechanistic diversity of PRMT4 across tissue contexts underscores TP-064’s utility as a chemical probe for dissecting disease pathways and a springboard for targeted therapeutics [7] [10]. Future work requires delineating tissue-specific PRMT4 interactomes and optimizing inhibitor pharmacokinetics for clinical translation.

Properties

Product Name

TP-064

IUPAC Name

N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3

InChI Key

VUIITYLFSAXKIQ-UHFFFAOYSA-N

SMILES

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

TP-064; TP 064; TP064.

Canonical SMILES

CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.